molecular formula C8H7F3N2O2 B069986 Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 187035-81-0

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B069986
M. Wt: 220.15 g/mol
InChI Key: MXCQFZJBUCRYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues often involves multi-step chemical reactions. One approach to synthesizing this compound includes the use of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as a key intermediate. This method demonstrates the compound's ability to inhibit AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, highlighting its potential in medicinal chemistry (Palanki et al., 2002).

Molecular Structure Analysis

The molecular structure of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been determined through various techniques, including X-ray diffraction. These studies provide insights into the compound's geometrical configuration, bond lengths, angles, and overall molecular conformation, which are critical for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate participates in a variety of chemical reactions, demonstrating its versatile reactivity profile. It can undergo nucleophilic substitution reactions, contributing to the synthesis of diverse pyrimidine derivatives. These reactions are pivotal for exploring the compound's functional group transformations and its potential as a precursor for more complex molecules (Shadbolt & Ulbricht, 1967).

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of Application : Pyrimidine and its derivatives, including Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, have been studied for their neuroprotective and anti-neuroinflammatory activities. These compounds have been used to develop potential treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective and anti-neuroinflammatory activities were evaluated using cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The study found that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

2. Agrochemical and Pharmaceutical Ingredients

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
  • Methods of Application : The synthesis and applications of TFMP and its derivatives have been studied extensively. The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Food, Drug, Pesticide or Biocidal Product Use

  • Summary of Application : Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate may be used in the formulation of food, drug, pesticide, or biocidal products .
  • Methods of Application : The specific methods of application can vary widely depending on the specific product being formulated. It’s typically used as an active ingredient or as a component of a larger compound .
  • Results : The results or outcomes can also vary widely. In general, the use of this compound in these products is intended to enhance their effectiveness or safety .

4. Inhibitor of AP1 and NF-κB Mediated Gene Expression

  • Summary of Application : Ethyl 2-[(3Methyl2, 5-dioxo(3-pyrrolinyl))amino]-4-trifluoromethyl pyrimidine-5-carboxylate, a derivative of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, has been studied as an inhibitor of AP1 and NF-κB mediated gene expression .
  • Methods of Application : The compound is typically used in in vitro biochemical assays to study its inhibitory effects on gene expression .
  • Results : The study found that the compound can effectively inhibit AP1 and NF-κB mediated gene expression, which could have potential applications in the treatment of diseases where these pathways are dysregulated .

5. Antiviral, Anticancer, Antioxidant, and Antimicrobial Agents

  • Summary of Application : Pyrimidine and its derivatives, including Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The antiviral, anticancer, antioxidant, and antimicrobial activities were evaluated using cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The study found that triazole-pyrimidine hybrid compounds have promising antiviral, anticancer, antioxidant, and antimicrobial properties .

6. Inhibitor of AP1 and NF-κB Mediated Gene Expression

  • Summary of Application : Ethyl 2-[(3Methyl2, 5-dioxo(3-pyrrolinyl))amino]-4-trifluoromethyl pyrimidine-5-carboxylate, a derivative of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, has been studied as an inhibitor of AP1 and NF-κB mediated gene expression .
  • Methods of Application : The compound is typically used in in vitro biochemical assays to study its inhibitory effects on gene expression .
  • Results : The study found that the compound can effectively inhibit AP1 and NF-κB mediated gene expression, which could have potential applications in the treatment of diseases where these pathways are dysregulated .

Safety And Hazards

The safety information for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation and may be harmful to aquatic life .

Future Directions

Pyrimidine and its derivatives continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCQFZJBUCRYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628005
Record name Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

187035-81-0
Record name Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187035-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.